molecular formula C24H24N2O3S B2507661 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 308297-85-0

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No. B2507661
CAS RN: 308297-85-0
M. Wt: 420.53
InChI Key: DPTXOIFVCFTEAY-UHFFFAOYSA-N
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Description

“8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one” is a compound with the molecular formula C23H24Cl2N2O3S . It has a molecular weight of 479.4 g/mol . This compound is also known by its synonyms AKOS005175649 and F3228-0072 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C23H22N2O3S.2ClH/c26-19-10-9-15-13-16 (22-24-18-7-3-4-8-20 (18)29-22)23 (27)28-21 (15)17 (19)14-25-11-5-1-2-6-12-25;;/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2;2*1H . The Canonical SMILES (Simplified Molecular Input Line Entry System) of the compound is C1CCCN (CC1)CC2=C (C=CC3=C2OC (=O)C (=C3)C4=NC5=CC=CC=C5S4)O.Cl.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 479.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 478.0884692 g/mol . The Topological Polar Surface Area of the compound is 90.9 Ų . The Heavy Atom Count of the compound is 31 .

Scientific Research Applications

Antitumor Activity

Compounds similar to 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one have shown significant potential in antitumor applications. A study by El-Helw et al. (2019) synthesized a series of chromenones bearing the benzothiazole moiety, exhibiting notable anticancer activities, especially against lung and colon cancer cells, comparable to the standard drug doxorubicin (El-Helw et al., 2019).

Antioxidant Properties

Afnan E. Abd-Almonuim et al. (2020) reported the synthesis of a derivative with antioxidant properties. This compound demonstrated high antioxidant activities, showing 80% scavenging activity at a concentration of 1000 μg/mL, compared to vitamin C (Abd-Almonuim et al., 2020).

Antimicrobial and Antifungal Applications

The research by El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with notable antimicrobial activity. When incorporated into polyurethane varnish, this compound exhibited strong antimicrobial effects against various microorganisms (El‐Wahab et al., 2014). Moreover, Shankar et al. (2017) synthesized urea derivatives showing promising antimicrobial activity against selected bacterial strains and moderate to good activity against a fungal pathogen (Shankar et al., 2017).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the literature I retrieved .

properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-15-21(24-25-18-8-4-5-9-20(18)30-24)22(28)16-10-11-19(27)17(23(16)29-15)14-26-12-6-2-3-7-13-26/h4-5,8-11,27H,2-3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTXOIFVCFTEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

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